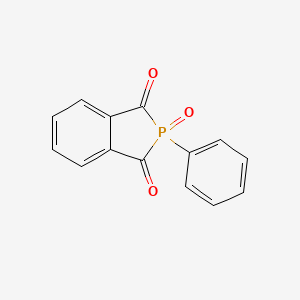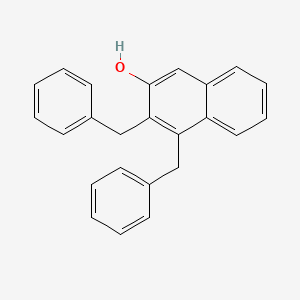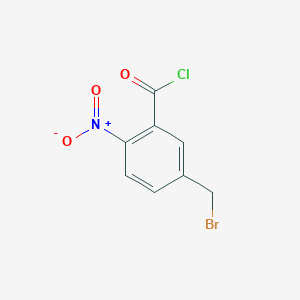![molecular formula C19H29NO2 B14304727 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine CAS No. 112537-91-4](/img/structure/B14304727.png)
2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine: is an organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a trimethylbenzoyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with 2,4,6-Trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the trimethylbenzoyl moiety.
Substitution: The compound can participate in substitution reactions, where the trimethylbenzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often with the carbonyl group converted to an alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. It is used as a probe to investigate the activity of certain enzymes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of polymers and other materials. It acts as a stabilizer and additive in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The piperidine ring and the trimethylbenzoyl group play crucial roles in these interactions, facilitating binding and subsequent biological effects.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the trimethylbenzoyl group.
2,2,6,6-Tetramethyl-4-piperidone: Another similar compound with a ketone group instead of the trimethylbenzoyl group.
1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethylpiperidine: A compound with a hydroxyl group, used in different chemical reactions.
Uniqueness: 2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine is unique due to the presence of the trimethylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
112537-91-4 |
|---|---|
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C19H29NO2/c1-13-11-14(2)16(15(3)12-13)17(21)22-20-18(4,5)9-8-10-19(20,6)7/h11-12H,8-10H2,1-7H3 |
Clé InChI |
TUYNUWAYVJFFMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)ON2C(CCCC2(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)


